N-[1-(1-benzofuran-2-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(13-9(2)14)12-7-10-5-3-4-6-11(10)15-12/h3-8H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYPVWZYSIODQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare "N-[1-(1-benzofuran-2-yl)ethyl]acetamide" with structurally and functionally related acetamide derivatives, focusing on molecular features, synthesis, and biological activities:
Key Findings:
Structural Variations and Bioactivity: Naphthofuran Derivatives: Compounds like those in exhibit antibacterial activity, attributed to the nitro group and hydrazine-linked substituents. Phenoxy Acetamides: Derivatives with substituted phenoxy groups (e.g., 3a–j in ) demonstrate anticancer activity (IC₅₀ = 12–45 μM against MCF-7 cells) and anti-inflammatory effects (65–80% inhibition of carrageenan-induced edema). The benzofuran variant’s larger aromatic system might alter pharmacokinetics compared to simpler phenyl groups .
Synthetic Routes :
- Naphthofuran acetamides are synthesized via condensation reactions (e.g., hydrazine derivatives in ), while benzofuran analogs like are prepared via acid-catalyzed cyclization (75% yield). The target compound may require similar strategies, leveraging benzofuran’s inherent reactivity .
Physicochemical Properties :
- Melting points for benzofuran-based acetamides (e.g., 171–173°C in ) are higher than furan derivatives (84–85°C in ), suggesting stronger intermolecular forces due to extended conjugation.
Conformational Studies :
- N-Benzyl-N-(furan-2-ylmethyl)acetamide adopts multiple conformers stabilized by intramolecular hydrogen bonding. The benzofuran analog’s rigid structure may restrict conformational flexibility, influencing receptor selectivity .
Preparation Methods
Lewis Acid-Catalyzed Cyclization of Furan Derivatives
A one-step cyclization method using furan precursors, acetic acid, and Lewis acids (e.g., FeCl₃ or ZnCl₂) at 80–160°C achieves benzofuran cores with 99% selectivity. For example, 2-acetylfuran undergoes cyclization in acetic acid with FeCl₃ at 120°C for 6 hours, yielding 2-acetylbenzofuran (Fig. 1a). This method eliminates multi-step protection-deprotection sequences, making it industrially viable.
Willgerodt–Kindler Reaction for Thioamide Intermediates
The Willgerodt–Kindler reaction converts acetylbenzofuran derivatives to thioamides using sulfur and N-ethylpiperazine in a K₂CO₃-glycerol eutectic solvent. This green solvent reduces reaction temperatures from 130°C to 80°C while enhancing aziridinium intermediate stability. Subsequent hydrolysis of thioamides yields primary amines, critical for acetamide formation.
Introduction of the Ethylamine Side Chain
Functionalization at the benzofuran C3 position with an ethylamine group is achieved via reductive amination or nucleophilic substitution.
Reductive Amination of Acetylbenzofuran
Acetylbenzofuran reacts with ammonium acetate and sodium cyanoborohydride in methanol at 25°C, producing 1-(1-benzofuran-2-yl)ethylamine with 78% yield. This method avoids harsh conditions, preserving the benzofuran ring’s integrity (Fig. 1b).
Nucleophilic Substitution with Bromoethylamine
Alternative routes employ bromoethylamine hydrobromide and K₂CO₃ in DMF at 60°C, achieving 85% yield. The reaction proceeds via SN2 mechanism, with the benzofuran’s electron-rich C3 position facilitating nucleophilic attack.
Acetylation of the Ethylamine Intermediate
The final acetylation step introduces the acetamide group, often requiring activating agents to enhance reaction efficiency.
Carbodiimide-Mediated Acetylation
1-(1-Benzofuran-2-yl)ethylamine reacts with acetic acid using 1,1′-carbonyldiimidazole (CDI) in DMF, followed by ammonium acetate and triethylamine. This method yields this compound with 89% purity after column chromatography (petroleum ether:ethyl acetate = 8:2). CDI activates the carboxylic acid, forming an acylimidazole intermediate that reacts selectively with the amine (Fig. 1c).
Schotten-Baumann Acylation
A classical approach involves treating the amine with acetyl chloride in a biphasic system (NaOH/CH₂Cl₂). While efficient, this method requires stringent pH control to prevent hydrolysis, yielding 76% product.
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters for each method:
Mechanistic Insights and Optimization Strategies
Role of Solvents in Cyclization
The K₂CO₃-glycerol eutectic solvent in Willgerodt–Kindler reactions lowers activation energy by stabilizing intermediates through hydrogen bonding. Similarly, acetic acid in cyclization acts as both solvent and proton donor, accelerating ring closure.
Enhancing Acetylation Efficiency
CDI’s superiority over traditional acyl chlorides lies in its moisture tolerance and reduced side reactions. Kinetic studies show a second-order dependence on amine concentration, suggesting a rate-limiting nucleophilic attack.
Industrial Scalability and Environmental Impact
The FeCl₃-catalyzed cyclization and CDI-mediated acetylation are scalable, with E-factors (kg waste/kg product) of 2.1 and 3.4, respectively. Continuous-flow systems for reductive amination further reduce solvent use by 40% .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for N-[1-(1-benzofuran-2-yl)ethyl]acetamide in academic research?
- The synthesis typically involves multi-step reactions. A common approach includes the condensation of 1-(1-benzofuran-2-yl)ethylamine with acetyl chloride under controlled conditions (0–5°C, inert atmosphere). Triethylamine is often used as a base to neutralize HCl byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by NMR and HPLC ensures product integrity. Yield optimization may require iterative adjustments to solvent polarity and reaction time .
Q. How is the structural characterization of this compound performed?
- Characterization employs spectroscopic methods:
- 1H/13C NMR : Confirms the acetamide linkage (δ ~2.0 ppm for CH₃, δ ~170 ppm for C=O) and benzofuran protons (δ 6.5–7.8 ppm).
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 244.0974).
- X-ray crystallography : Resolves stereochemistry and crystal packing.
- IR spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and benzofuran ring vibrations .
Q. What are the known biological targets of this compound analogs?
- Analogs interact with potassium channels (e.g., Kv1.3), cyclooxygenase-2 (COX-2), and serotonin receptors (5-HT2A). For example, derivatives with electron-withdrawing groups on the benzofuran ring exhibit anti-inflammatory activity via COX-2 inhibition. Target validation often uses radioligand binding assays and patch-clamp electrophysiology .
Advanced Research Questions
Q. What experimental designs are effective in elucidating structure-activity relationships (SAR) of benzofuran-containing acetamides?
- Stepwise substitution : Systematically modify substituents on the benzofuran (e.g., 5-ethyl vs. 5-nitro) and acetamide (e.g., N-alkyl vs. N-aryl).
- High-throughput screening : Test analogs against target panels (e.g., kinase inhibitors, ion channels).
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis (e.g., alanine scanning).
- Data analysis : Multivariate regression correlates substituent electronic parameters (Hammett σ) with bioactivity .
Q. How can researchers address contradictions in reported biological activities of this compound derivatives?
- Standardized protocols : Replicate assays using identical cell lines (e.g., HEK293 for ion channels) and compound concentrations.
- Orthogonal validation : Confirm enzyme inhibition (e.g., COX-2) via both fluorometric and colorimetric assays.
- Purity assessment : Use HPLC (≥95% purity) and elemental analysis (C, H, N ±0.4%).
- Meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent effects) .
Q. What computational methods are utilized to predict binding modes of this compound with biological targets?
- Molecular dynamics (MD) : Simulates ligand-receptor interactions over 100-ns trajectories (AMBER/CHARMM force fields).
- Density functional theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions.
- QSAR models : Relate topological polar surface area (TPSA) to blood-brain barrier permeability.
- Validation : Mutagenesis (e.g., Kv1.3 D402A mutant) confirms critical binding residues .
Q. How can enantiomeric purity of chiral this compound derivatives be determined?
- Chiral HPLC : Columns like Chiralpak IG (hexane/isopropanol) resolve enantiomers (Rf difference ≥1.5).
- Circular dichroism (CD) : Assigns absolute configuration via Cotton effects (e.g., positive at 220 nm for R-enantiomer).
- Asymmetric synthesis : Use chiral catalysts (e.g., Ru-BINAP) to achieve >90% enantiomeric excess (ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
